2,4-Dichloro-7-phenyl-6,7-dihydro-5H-cyclopenta[D]pyrimidine
Overview
Description
2,4-Dichloro-7-phenyl-6,7-dihydro-5H-cyclopenta[D]pyrimidine is a heterocyclic compound with a molecular formula of C₁₃H₁₀Cl₂N₂. This compound is part of the pyrimidine family, which is known for its diverse biological and pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-7-phenyl-6,7-dihydro-5H-cyclopenta[D]pyrimidine typically involves the annulation of a pyrimidine ring to a substituted cyclopentanone or its enamine . This process can be achieved through various synthetic routes, including multicomponent reactions and intramolecular recyclization of substituted pyrimidines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally requires controlled reaction conditions, including the use of inert atmospheres and specific temperature ranges to ensure the stability and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-7-phenyl-6,7-dihydro-5H-cyclopenta[D]pyrimidine undergoes several types of chemical reactions, including:
Substitution Reactions: Commonly involves the replacement of chlorine atoms with other functional groups.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound, affecting its reactivity and stability.
Common Reagents and Conditions
Substitution Reactions: Typically involve reagents such as sodium hydroxide or potassium carbonate under reflux conditions.
Oxidation Reactions: Often use oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Commonly employ reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
Scientific Research Applications
2,4-Dichloro-7-phenyl-6,7-dihydro-5H-cyclopenta[D]pyrimidine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,4-Dichloro-7-phenyl-6,7-dihydro-5H-cyclopenta[D]pyrimidine involves its interaction with specific molecular targets and pathways. This compound can bind to various enzymes and receptors, modulating their activity and leading to changes in cellular processes. For example, it has been shown to interact with DNA, affecting gene expression and cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-6,7-dihydro-5H-cyclopenta[D]pyrimidine: Similar structure but lacks the phenyl group.
4-Chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine: Contains a thieno group instead of a phenyl group.
Pyrrolo[2,3-d]pyrimidine Derivatives: Contains a pyrrolo ring fused to the pyrimidine ring.
Uniqueness
2,4-Dichloro-7-phenyl-6,7-dihydro-5H-cyclopenta[D]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and phenyl groups enhances its reactivity and potential for diverse applications in scientific research and industry .
Properties
IUPAC Name |
2,4-dichloro-7-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2/c14-12-10-7-6-9(8-4-2-1-3-5-8)11(10)16-13(15)17-12/h1-5,9H,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFZARHKKQXZPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1C3=CC=CC=C3)N=C(N=C2Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10728748 | |
Record name | 2,4-Dichloro-7-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10728748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1263868-24-1 | |
Record name | 2,4-Dichloro-7-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10728748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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